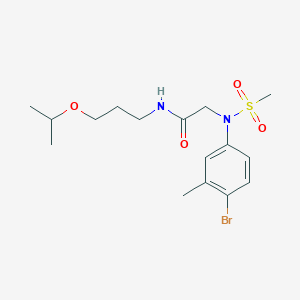![molecular formula C19H22N4O2S B5236116 N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)
N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide is a compound that likely possesses unique chemical and physical properties due to its distinct structural features, including a quinoxalinyl group combined with a diethylamino and a sulfonamide functional group. Research in related areas focuses on synthesizing similar compounds for their potential applications in materials science, pharmacology, and as ligands in metal complexation.
Synthesis Analysis
Synthesis of compounds with structures similar to this compound often involves multistep synthetic routes including palladium-catalyzed intramolecular cyclization, base-mediated intramolecular arylation, and reactions utilizing specific reagents like K2CO3 or Cs2CO3 for the introduction of sulfonamide groups (Bogza et al., 2018).
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography, IR, NMR, and UV spectroscopy play crucial roles in confirming the molecular structures of synthesized compounds. These studies provide valuable insights into the molecular geometry, electronic structure, and potential reactive sites of the compounds (Burlov et al., 2021).
Chemical Reactions and Properties
Chemical properties of similar compounds are influenced by their functional groups, leading to reactions like nucleophilic substitution, electrophilic addition, and coordination to metal ions. The presence of a sulfonamide group can facilitate interactions with various chemical species, affecting the compound's reactivity and stability (Vlasenko et al., 2022).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments and applications. These properties are determined by the molecular structure and the presence of specific functional groups (Stenfors & Ngassa, 2020).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, fluorescence, and photoluminescence, are significantly influenced by the compound's electronic structure. Studies on related compounds have shown moderate to high fluorescence quantum yields, indicating potential applications as fluorescent probes or in optoelectronic devices (Bogza et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(diethylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-4-23(5-2)19-18(20-16-8-6-7-9-17(16)21-19)22-26(24,25)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLLUOIRLWHFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5236058.png)

![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)
